Ethyl 2-vinyloxazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZCFRYMZBTWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462219 | |
| Record name | Ethyl 2-vinyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460081-24-7 | |
| Record name | Ethyl 2-vinyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Vinyloxazole 4 Carboxylate
Classical and Established Synthetic Routes
Traditional methods for the synthesis of ethyl 2-vinyloxazole-4-carboxylate have laid the groundwork for the production of this and similar oxazole (B20620) derivatives. These routes often involve cyclocondensation reactions or one-pot procedures that efficiently construct the core oxazole ring system.
Cyclocondensation Strategies Utilizing Carbonyl Precursors
A foundational approach to synthesizing the oxazole ring of this compound is through the cyclocondensation of suitable carbonyl-containing starting materials. This strategy relies on the formation of the heterocyclic ring from acyclic precursors in a single transformative step.
Approaches Involving α,β-Unsaturated Esters and Aldehydes
The reaction between α,β-unsaturated esters or aldehydes and an appropriate nitrogen source is a key strategy. While specific examples directly leading to this compound via this classic route are not extensively detailed in readily available literature, the general principle is well-established for similar oxazole syntheses. For instance, the cyclization of α,β-unsaturated carbonyl compounds with primary amines can lead to the oxazole core. The vinyl group at the 2-position would originate from the α,β-unsaturated aldehyde or a related precursor, while the ethyl carboxylate at the 4-position would be incorporated from the other carbonyl component.
Role of Nitrogen Sources and Carboxylate Moieties
In the synthesis of this compound, the nitrogen atom for the oxazole ring is typically supplied by an amide, such as acrylamide (B121943). tandfonline.com The carboxylate moiety, specifically the ethyl ester group, is introduced through a reactant like ethyl bromopyruvate. tandfonline.com The reaction of an amide with an α-haloketone or a related species is a common method for constructing the oxazole ring, known as the Robinson-Gabriel synthesis or related variations.
Mechanistic Insights into Cyclodehydration
The formation of the oxazole ring from acyclic precursors, such as a β-hydroxy amide, proceeds through a cyclodehydration mechanism. tandfonline.com Initially, the nucleophilic nitrogen of the amide attacks the electrophilic carbonyl carbon of the other reactant. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. Mild bases are often employed to facilitate the reaction and neutralize any acid formed during the process.
One-Step Synthesis Protocols for Oxazole Ring Formation
A significant advancement in the preparation of this compound is the development of a one-step synthesis. tandfonline.comresearchgate.nettandfonline.com This protocol offers a more direct and efficient route compared to multi-step classical methods.
In a well-documented procedure, this compound is synthesized by reacting acrylamide with ethyl bromopyruvate in the presence of sodium bicarbonate. tandfonline.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) under heating. tandfonline.com This method combines the introduction of the vinyl group (from acrylamide) and the ethyl carboxylate group (from ethyl bromopyruvate) with the formation of the oxazole ring in a single operation. tandfonline.com
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| Acrylamide, Ethyl bromopyruvate | NaHCO₃, THF, 55–60°C | This compound | 50% | tandfonline.com |
Advanced and Convergent Synthetic Approaches
While the one-step synthesis is highly effective, research into more advanced and convergent strategies continues. These approaches aim to further improve efficiency, yield, and substrate scope. For instance, palladium-catalyzed coupling reactions on a pre-formed oxazole ring, such as ethyl 2-chlorooxazole-4-carboxylate, have been utilized to introduce various substituents. nih.gov This methodology could potentially be adapted to introduce the vinyl group at the 2-position, representing a convergent approach to the target molecule.
Olefin Cross-Metathesis Reactions for Vinyloxazole Construction
Olefin cross-metathesis (CM) has emerged as a powerful tool for forming carbon-carbon double bonds, offering a direct route to vinyl-substituted heterocycles. thieme-connect.de This reaction involves the exchange of substituents between two alkenes, mediated by a catalyst, typically a ruthenium complex. thieme-connect.de For the synthesis of this compound, this strategy involves reacting a suitable oxazole-bearing alkene with an olefinic partner.
Ruthenium-based catalysts are favored for their high functional group tolerance and stability in air and moisture. nih.gov The catalytic cycle, known as the Chauvin mechanism, begins with the dissociation of a ligand from the ruthenium pre-catalyst to generate a highly active 14-electron intermediate. nih.gov This species then undergoes a [2+2] cycloaddition with an olefin to form a ruthenacyclobutane intermediate, which then fragments to release a new olefin and regenerate the ruthenium-carbene catalyst. mdpi.com
A one-step synthesis of this compound has been described utilizing a ruthenium-based catalyzed olefin cross-metathesis. researchgate.net This approach allows for the coupling of a wide array of olefinic partners with vinyl-functionalized oxazoles under mild conditions. researchgate.net Catalysts such as the first and second-generation Grubbs catalysts (e.g., (PCy₃)₂Cl₂Ru=CHPh) and Hoveyda-Grubbs catalysts are commonly employed for these transformations. nih.govnih.gov The choice of catalyst is crucial as it influences initiation rate, stability, and selectivity. nih.gov For instance, phosphine-free catalysts, while sometimes more stable, can lose stability if the steric bulk on the N-aryl group of the ligand is too small, or show prolonged induction periods if it is too large. nih.gov
Table 1: Common Ruthenium Catalysts in Olefin Metathesis
| Catalyst Name | Common Abbreviation | Key Features |
|---|---|---|
| Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | Grubbs Catalyst, 1st Gen. | High functional group tolerance. |
| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)(dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs Catalyst, 2nd Gen. | Higher activity and broader substrate scope than 1st Gen. |
| Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) | Hoveyda-Grubbs Catalyst, 1st Gen. | Features a chelating isopropoxy group for enhanced stability. |
A significant challenge in olefin cross-metathesis is controlling the stereoselectivity of the newly formed double bond, leading to either the E (trans) or Z (cis) isomer. mdpi.com Generally, the formation of the more thermodynamically stable E-isomer is favored. mdpi.com However, catalyst design has enabled the development of Z-selective catalysts. This is achieved by modifying the catalyst's ligand sphere to create steric demands that favor the formation of an all-syn-ruthenacyclobutane intermediate, which upon cycloreversion, yields the Z-olefin. mdpi.com
In the context of vinyloxazole synthesis, good to excellent yields and high stereoselectivities have been reported. researchgate.net For example, increasing the steric bulk at the ortho positions of the N-aryl substituents on thiazole-2-ylidene ligands in ruthenium catalysts can result in greater Z-selectivity in the cross-metathesis of substrates like allyl benzene. nih.gov Optimization of reaction parameters such as solvent, concentration, and temperature is also critical. Studies on ene-diene cross-metathesis have shown that reaction dilution can significantly impact yield, with an optimal concentration often found to maximize product formation while minimizing side reactions. nih.gov
Table 2: Selected Research Findings in Cross-Metathesis Yields
| Reactants | Catalyst | Solvent | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Allylbenzene and cis-1,4-diacetoxy-2-butene | Cyclometalated Ruthenium Complex | - | Moderate | High Z-selectivity | mdpi.com |
| Terminal Alkene and Methyl (2Z,4E)-hexadienoate | Hoveyda-Grubbs Catalyst, 2nd Gen. (GH-II) | CH₂Cl₂ | 62% | - | nih.gov |
Palladium-Catalyzed Coupling Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-carbon bonds. These strategies are instrumental in the functionalization of heterocyclic cores, including oxazoles.
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene in the presence of a base. organic-chemistry.org This reaction is known for its excellent trans selectivity. organic-chemistry.org The reactivity of this compound towards Heck coupling has been specifically examined, highlighting its utility as a synthetic fragment that can undergo further functionalization. researchgate.net This implies that the vinyl group on the oxazole can act as the alkene component in a Heck reaction, coupling with various aryl or vinyl halides to generate more complex substituted oxazoles. The reaction typically proceeds with phosphine-free palladium complexes or catalysts supported by N-heterocyclic carbenes. organic-chemistry.org Recent advancements have also demonstrated that pendant carboxylic acids can direct the arylation of sterically hindered olefins, a strategy that could potentially be adapted for complex oxazole systems. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.govrsc.org While direct synthesis of this compound via this method is not prominently documented, the functionalization of the oxazole ring using Suzuki-Miyaura coupling is a well-established strategy.
This method is tolerant of a wide range of functional groups on both coupling partners, including electron-donating and electron-withdrawing groups. nih.govnih.gov For oxazole synthesis, a common approach involves starting with a halogenated oxazole, such as a bromo- or chloro-oxazole, which can then be coupled with a vinylboronic acid or ester to install the vinyl group. For example, Suzuki-Miyaura reactions have been successfully applied to unprotected ortho-bromoanilines and various heterocyclic substrates, demonstrating the robustness of this methodology. rsc.orgnih.gov
Derivatization from Pre-functionalized Oxazole Intermediates
A highly effective strategy for synthesizing substituted oxazoles involves the stepwise functionalization of a stable, pre-formed oxazole ring. Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for this purpose. nih.govresearchgate.net A sequence of regiocontrolled halogenation and subsequent palladium-catalyzed coupling reactions allows for the synthesis of a wide variety of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. nih.gov
To obtain this compound, one could envision a pathway starting from ethyl 2-chlorooxazole-4-carboxylate. nih.gov This intermediate can undergo a palladium-catalyzed cross-coupling reaction, such as a Stille coupling (with a vinyltin (B8441512) reagent) or a Suzuki-Miyaura coupling (with a vinylboron reagent), to introduce the vinyl group at the 2-position of the oxazole ring. The synthesis of functionalized ethynyl (B1212043) oxazoles has also been achieved by first brominating the oxazole core, followed by a coupling reaction, demonstrating the viability of modifying the heterocycle after its initial formation. chemrxiv.orgchemrxiv.org
Utilizing Ethyl 2-chlorooxazole-4-carboxylate as a Versatile Synthon
Ethyl 2-chlorooxazole-4-carboxylate has emerged as a valuable and versatile intermediate for the synthesis of a variety of substituted oxazoles. Its utility lies in the ability to undergo palladium-catalyzed cross-coupling reactions at the C2 position. One of the prominent methods for introducing a vinyl group at this position is the Stille cross-coupling reaction.
The Stille reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, this would entail the reaction of ethyl 2-chlorooxazole-4-carboxylate with a vinyl-organotin reagent, such as vinyltributylstannane. The general reaction scheme is depicted below:
Scheme 1: Stille cross-coupling for the synthesis of this compound.
| Parameter | Typical Conditions for Stille Coupling |
| Starting Material | Ethyl 2-chlorooxazole-4-carboxylate |
| Reagent | Vinyltributylstannane |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Solvent | Toluene (B28343), Dioxane, or DMF |
| Base | Often not required, but sometimes added |
| Temperature | 80-120 °C |
| Yield | Moderate to Good (inferred from similar reactions) |
This data is representative of typical Stille coupling reactions and may not reflect the optimized conditions for this specific substrate.
Synthesis from Brominated Oxazole Analogues (e.g., Ethyl 2-bromooxazole-4-carboxylate)
Similar to its chloro-analogue, ethyl 2-bromooxazole-4-carboxylate can serve as a precursor for this compound through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, offering advantages such as the use of generally less toxic and more stable organoboron reagents.
In this approach, ethyl 2-bromooxazole-4-carboxylate is reacted with a vinylboron species, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base.
Scheme 2: Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed studies on the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with various aryl and heteroaryl halides provide a strong basis for its application in this synthesis. organic-chemistry.orgresearchgate.net The reaction is typically carried out in a mixed solvent system, such as THF/water, with a palladium catalyst like palladium(II) chloride and a phosphine (B1218219) ligand. A base, such as cesium carbonate or potassium carbonate, is essential for the activation of the organoboron reagent. organic-chemistry.org
| Parameter | Reported Conditions for Suzuki-Miyaura Vinylation |
| Starting Material | Ethyl 2-bromooxazole-4-carboxylate |
| Reagent | Potassium vinyltrifluoroborate |
| Catalyst | PdCl₂ (2 mol%) |
| Ligand | PPh₃ (6 mol%) |
| Base | Cs₂CO₃ (3 equivalents) |
| Solvent | THF/H₂O (9:1) |
| Temperature | 85 °C |
| Yield | Moderate to Good (based on analogous reactions) organic-chemistry.org |
This data is based on a general procedure for the vinylation of aryl bromides and provides a likely set of conditions for the specified reaction.
Post-cyclization Functionalization Techniques
An alternative strategy to the direct vinylation of a pre-formed halogenated oxazole is the introduction of the vinyl group through the modification of another functional group at the C2 position. This approach relies on the initial synthesis of an oxazole with a handle that can be readily converted into a vinyl group.
One such method is the Wittig reaction, a cornerstone of alkene synthesis. This would involve the preparation of ethyl 2-formyloxazole-4-carboxylate, which can then be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (generated from methyltriphenylphosphonium (B96628) bromide and a strong base).
Scheme 3: Synthesis of this compound via a Wittig reaction.
The Horner-Wadsworth-Emmons (HWE) reaction provides a popular alternative to the Wittig reaction, often favoring the formation of the (E)-alkene and utilizing phosphonate (B1237965) esters which are generally more reactive and easier to handle than phosphonium (B103445) salts. The corresponding phosphonate byproduct is also water-soluble, simplifying purification.
The successful application of these post-cyclization techniques is contingent on the efficient synthesis of the C2-functionalized oxazole precursor, such as the corresponding aldehyde.
Reactivity and Reaction Mechanisms of Ethyl 2 Vinyloxazole 4 Carboxylate
Reactivity Profile of the Vinyl Moiety
The vinyl group attached to the oxazole (B20620) ring is an electron-deficient π-system, which significantly influences its chemical behavior. This electron-withdrawing character is due to the adjacent electron-deficient oxazole ring.
Cycloaddition Reactions (e.g., Diels-Alder Cycloadditions)
The vinyl group of ethyl 2-vinyloxazole-4-carboxylate can act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.org
Due to the electron-withdrawing nature of the oxazole ring, the vinyl group in this compound is electron-deficient, making it a good dienophile for reactions with electron-rich dienes. The use of Lewis acids can further enhance the dienophilicity of the vinyl group and promote cycloaddition with even unactivated dienes. nih.gov These reactions can proceed with high regioselectivity and diastereoselectivity, providing access to complex cyclic structures. nih.gov
Table 1: Examples of Diels-Alder Reactions with Vinylazaarenes
| Diene | Dienophile | Catalyst | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Isoprene | 2-Vinylpyridine | BF₃·OEt₂ | 4-Methyl-1-(pyridin-2-yl)cyclohex-1-ene | 85 | nih.gov |
| 2,3-Dimethyl-1,3-butadiene | 2-Vinylpyridine | BF₃·OEt₂ | 1,2-Dimethyl-4-(pyridin-2-yl)cyclohex-1-ene | 90 | nih.gov |
Polymerization Behavior and Oligomerization Studies
This compound has a noted tendency to polymerize, especially upon prolonged storage. tandfonline.com The vinyl group can participate in addition polymerization reactions, leading to the formation of long polymer chains. This behavior is attributed to the ability of the vinyl group to react with radical initiators or other reactive species, leading to the propagation of a polymer chain. The resulting polymers containing oxazole units may exhibit interesting material properties.
Electrophilic and Nucleophilic Addition Reactions to the Vinyl Group
The double bond of the vinyl group is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Addition: While the electron-deficient nature of the vinyl group might suggest a reduced reactivity towards electrophiles compared to simple alkenes, electrophilic addition reactions can still occur. These reactions would proceed through the formation of a carbocation intermediate, which would be destabilized by the adjacent electron-withdrawing oxazole ring.
Nucleophilic Addition (Conjugate Addition): A more characteristic reaction of the vinyl group in this compound is nucleophilic conjugate addition (also known as Michael addition). researchgate.net The electron-withdrawing effect of the oxazole ring makes the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles. mdpi.com This type of reaction is a valuable method for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including amines, thiols, and carbanions, can be added across the vinyl group. mdpi.com
Reactivity of the Oxazole Ring System
The oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it more susceptible to certain types of reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The oxazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic attack compared to benzene. The presence of the electron-withdrawing ethyl carboxylate group at the 4-position further deactivates the ring. However, under forcing conditions or with powerful electrophiles, EAS reactions on the oxazole ring might be possible. The position of substitution would be directed by the existing substituents.
Nucleophilic Substitution Reactions on the Oxazole Core
Due to the electron-deficient nature of the oxazole ring, it can be susceptible to nucleophilic attack, particularly at the C2 position. tandfonline.com This is analogous to nucleophilic aromatic substitution (SNAr) reactions observed in other electron-poor aromatic systems. The presence of a good leaving group at the C2 position would facilitate such reactions. For instance, a chloro-substituted oxazole can readily undergo nucleophilic substitution. While this compound itself does not have a leaving group on the oxazole ring, derivatization to introduce one could open up pathways for nucleophilic substitution.
Transformations of the Ester Functionality
The ethyl carboxylate group at the 4-position of the oxazole ring is a primary site for nucleophilic acyl substitution reactions, enabling its conversion into other valuable functional groups.
Hydrolysis to Oxazole-4-carboxylic Acid Derivatives
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic or acidic conditions. Under basic conditions, saponification using a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent mixture proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt, which is subsequently protonated in an acidic workup to yield 2-vinyloxazole-4-carboxylic acid.
Acid-catalyzed hydrolysis, on the other hand, involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. Generally, ethyl esters exhibit slower rates of hydrolysis compared to their methyl counterparts due to greater steric hindrance around the carbonyl group. The stability of the oxazole ring under these conditions is a critical consideration, as harsh acidic or basic conditions can lead to ring cleavage. For instance, some 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov
Transesterification Processes
Transesterification offers a route to modify the ester group by exchanging the ethyl group with other alkyl or aryl moieties. This equilibrium-driven process can be catalyzed by either acids or bases. In an acid-catalyzed transesterification, the mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. To drive the equilibrium towards the desired product, the incoming alcohol is often used in large excess.
Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. For example, treatment of this compound with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of mthis compound. The reaction proceeds to completion if the incoming alcohol is less sterically hindered or if the leaving alcohol is continuously removed from the reaction mixture.
Redox Chemistry
The vinyl group and the oxazole ring in this compound present multiple sites for oxidation and reduction reactions, leading to a diverse array of potential products.
Oxidation Pathways
The oxidation of this compound can proceed at either the vinyl group or the oxazole ring, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone can cleave the vinyl group's double bond. Ozonolysis, followed by a reductive workup, would be expected to yield the corresponding 2-formyloxazole derivative, while an oxidative workup would produce the 2-carboxyloxazole.
The oxazole ring itself can be susceptible to oxidation, which can lead to ring cleavage. nih.gov The reactivity of the vinyl group, however, often allows for selective oxidation. For instance, dihydroxylation of the vinyl group to form a diol can be achieved using a milder oxidizing agent like osmium tetroxide or a cold, dilute solution of potassium permanganate. Further oxidation of this diol could lead to cleavage of the carbon-carbon bond.
Selective epoxidation of the vinyl group is another potential oxidative transformation, which could be accomplished using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide would be a valuable intermediate for further functionalization.
Reduction Reactions
The reduction of this compound can target the ester functionality, the vinyl group, or both. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the ester group to a primary alcohol, yielding (2-vinyloxazol-4-yl)methanol.
The vinyl group can also be reduced. Catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas would selectively reduce the carbon-carbon double bond of the vinyl group to an ethyl group, leaving the oxazole ring and the ester functionality intact under controlled conditions. This would produce ethyl 2-ethyloxazole-4-carboxylate.
The chemoselectivity of the reduction depends on the choice of reducing agent and the reaction conditions. For example, sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce an ester, and would likely selectively reduce an aldehyde if the vinyl group were to be first cleaved by ozonolysis. The use of a Hantzsch ester in the presence of silica (B1680970) gel has been reported for the chemoselective reduction of conjugated nitro olefins, suggesting that milder reducing agents could potentially be employed for selective transformations of derivatives of this compound. researchgate.net
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic studies on this compound itself are limited in the public domain. However, the reactivity of this molecule can be understood by examining the established mechanisms for its constituent functional groups and related heterocyclic systems.
The hydrolysis of the ester function follows the well-established nucleophilic acyl substitution pathway. For acid-catalyzed hydrolysis, the key intermediate is a protonated ester, which is more susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis (saponification), the direct attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate. The stability of the oxazole ring during these transformations is a key factor, with studies on benzoxazoles showing that hydrolysis can proceed via different mechanisms depending on the acidity of the medium, sometimes involving a change in the rate-determining step from nucleophilic attack to ring C-O bond fission. rsc.org
The reactivity of the vinyl group in addition reactions, such as the Heck coupling, has been examined. tandfonline.com This palladium-catalyzed reaction proceeds through a catalytic cycle involving oxidative addition of an aryl halide to the palladium(0) catalyst, followed by migratory insertion of the vinyl group and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst.
Mechanistic investigations into the oxidation of the oxazole ring by singlet oxygen suggest a [4+2] cycloaddition pathway, leading to the formation of an endoperoxide intermediate which can then undergo further transformations. nih.gov The presence of substituents on the oxazole ring can influence the rate and outcome of such reactions.
Below is a table summarizing the expected products from various transformations of this compound based on general organic chemistry principles and data from related compounds.
| Transformation | Reagent(s) | Expected Major Product(s) |
| Ester Hydrolysis | NaOH, H₂O/EtOH | 2-Vinyloxazole-4-carboxylic acid |
| H₃O⁺, heat | 2-Vinyloxazole-4-carboxylic acid | |
| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |
| Vinyl Group Oxidation | 1. O₃; 2. (CH₃)₂S | 2-Formyloxazole-4-carboxylic acid ethyl ester |
| KMnO₄ (cold, dilute) | 2-(1,2-Dihydroxyethyl)oxazole-4-carboxylic acid ethyl ester | |
| Ester Reduction | LiAlH₄, then H₃O⁺ | (2-Vinyloxazol-4-yl)methanol |
| Vinyl Group Reduction | H₂, Pd/C | Ethyl 2-ethyloxazole-4-carboxylate |
Applications of Ethyl 2 Vinyloxazole 4 Carboxylate in Complex Organic Synthesis
Construction of Advanced Heterocyclic Scaffolds
The oxazole (B20620) ring is a common motif in many biologically active compounds. Ethyl 2-vinyloxazole-4-carboxylate serves as a readily available starting material for the elaboration of more complex heterocyclic systems.
Polyoxazole-containing natural products are a significant class of compounds, often exhibiting potent biological activities. This compound and its analogs are instrumental in the synthesis of these systems. The oxazole core can be incorporated into larger structures through various coupling reactions, and the vinyl and ester groups provide handles for further functionalization and ring formation. For instance, the synthesis of polyoxazole chains can be achieved through iterative processes involving the coupling of oxazole monomers.
Role as a Precursor in Natural Product Total Synthesis
The total synthesis of natural products is a driving force for the development of new synthetic methodologies. This compound has proven to be a valuable precursor in the synthesis of several important natural products.
The oxazole ring is a key structural feature in numerous biologically active natural products. This compound provides a convenient entry point for introducing this heterocycle into synthetic targets. Its vinyl and ester functionalities allow for its incorporation into larger molecular frameworks through established synthetic transformations.
For example, the bis-oxazole core is a recurring motif in a family of marine natural products with interesting biological profiles. The synthesis of these complex molecules often relies on the coupling of appropriately functionalized oxazole building blocks. Natural products like Hennoxazole A, an antiviral marine metabolite, and Muscoride A, a peptide antibiotic, feature bis-oxazole segments. williams.eduacs.orgacs.orgnih.govacs.orgnih.govacs.orgnih.govlookchem.comthieme-connect.com The synthesis of these molecules highlights the importance of oxazole precursors in constructing these intricate structures.
| Natural Product | Biological Activity | Key Structural Feature |
| Diazonamide A | Antimitotic | Complex macrocyclic structure with oxazole units princeton.eduacs.orgnih.govacs.orgresearchgate.net |
| Hennoxazole A | Antiviral | Bis-oxazole core williams.eduacs.orgacs.orgnih.govnih.gov |
| Muscoride A | Antibacterial | Threonine-derived bis-oxazole core acs.orgnih.govacs.orglookchem.comthieme-connect.com |
The creation of single-enantiomer drugs is a critical aspect of modern pharmaceutical development. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, often employs chiral building blocks or catalysts. While this compound itself is achiral, it can be utilized in asymmetric reactions to generate chiral products. The vinyl group can undergo asymmetric dihydroxylation or epoxidation, and the ester can be involved in stereoselective transformations. Furthermore, the development of asymmetric methods for the synthesis of chiral oxazole-containing compounds is an active area of research. nih.gov
Utilization in Polymer Chemistry and Materials Science
The presence of a polymerizable vinyl group makes this compound a candidate monomer for the synthesis of novel polymers. The resulting polymers, containing oxazole rings in the side chains, could possess interesting properties, such as thermal stability, specific optical characteristics, or the ability to coordinate with metals. These materials could find applications in areas like specialty plastics, organic electronics, or as functional coatings. The ester group also offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties.
Monomer for Functional Polymer Design
The presence of a polymerizable vinyl group on the this compound molecule makes it a prime candidate for the design of functional polymers. The oxazole ring itself, along with the carboxylate group, can impart specific properties to a polymer chain.
Theoretically, the polymerization of this compound would lead to a polymer with pendant oxazole-4-carboxylate groups. These pendant groups offer a site for post-polymerization modification, allowing for the introduction of a wide array of functionalities. This could include hydrolysis of the ester to a carboxylic acid, which can then be used to attach other molecules, or transesterification to introduce different alkyl groups. The nitrogen atom in the oxazole ring also presents a potential site for coordination with metal ions or for hydrogen bonding interactions, which could influence the polymer's solubility and self-assembly properties.
The inherent reactivity of the vinyl group allows for its incorporation into polymers through various polymerization techniques, such as free radical polymerization or controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization). These controlled methods would theoretically allow for the synthesis of well-defined polymers with specific molecular weights and low polydispersity, which is crucial for applications in fields like nanotechnology and biomedicine.
Precursor for Advanced Polymeric Materials
As a precursor, this compound can be envisioned as a foundational component for the development of advanced polymeric materials with tailored properties. The oxazole nucleus is a structural motif found in a number of natural products with interesting biological activities. Incorporating this moiety into a polymer backbone could lead to materials with unique biological or pharmaceutical properties.
Furthermore, the combination of the oxazole ring and the ester group could lead to the development of stimuli-responsive polymers. For instance, the ester group could be designed to be hydrolyzable under specific pH conditions, leading to a change in the polymer's solubility or charge. This could be exploited for applications in drug delivery systems, where a change in the local environment (e.g., the acidic environment of a tumor) could trigger the release of a payload.
While specific research on polymers derived solely from this compound is limited, the broader class of oxazole-containing polymers and poly(2-oxazoline)s, which share some structural similarities, have been explored for various applications. These related polymers have shown promise in areas such as biomaterials, drug delivery, and as components of "smart" materials that respond to external stimuli. This suggests a rich, albeit currently underexplored, potential for polymers derived from this compound.
Studies on Derivatives and Analogues of Ethyl 2 Vinyloxazole 4 Carboxylate
Structure-Reactivity Relationships in Substituted Oxazole-4-carboxylates
The reactivity of the oxazole (B20620) ring in ethyl 2-vinyloxazole-4-carboxylate and its analogues is significantly influenced by the nature and position of its substituents. The oxazole nucleus can be elaborated through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. acs.orgacs.orgresearchgate.net This approach has proven effective for creating 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. acs.orgacs.org
The carboxylic functionality at the C-4 position is a key handle for synthetic transformations. acs.orgacs.org For instance, a Hunsdiecker reaction can be employed to introduce a halogen at the C-4 position, which can then undergo further functionalization via palladium-catalyzed processes. acs.orgacs.org The reactivity of the oxazole ring is also demonstrated in its ability to undergo ring-opening and recyclization reactions to form other heterocyclic systems. researchgate.net
Studies have shown that the presence of different substituents can impact the biological activity of oxazole-4-carboxylic acid derivatives, such as their ability to inhibit blood platelet aggregation. nih.gov The relationship between the structure of these derivatives and their activity is a key area of investigation. nih.gov
Synthesis and Elucidation of Key Derivatives
The synthesis of derivatives of this compound allows for a systematic investigation of how different functional groups affect the molecule's properties.
Halogenated oxazoles are valuable intermediates in organic synthesis. Ethyl 2-chlorooxazole-4-carboxylate can be prepared from ethyl 2-aminooxazole-4-carboxylate by treatment with tert-butyl nitrite (B80452) and copper(II) chloride. acs.org This 2-chloro derivative serves as a versatile scaffold for introducing various substituents at the C-2 position through palladium-catalyzed coupling reactions like Suzuki, Stille, and Negishi reactions. acs.orgacs.org
Similarly, 2-bromooxazole (B165757) derivatives can be synthesized. For example, treating ethyl 2-aminooxazole-4-carboxylate with tert-butyl nitrite and copper(II) bromide can yield a mixture of the 2-bromooxazole and the 2,5-dibromooxazole. acs.org The synthesis of various alkyl- and aryl-substituted bromooxazoles has been achieved through direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source. researchgate.net A new oxazole derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction analysis. vensel.org
The reactivity of the chlorine atom in 2-aryl-5-chloro-1,3-oxazole-4-carboxamides with respect to N-, O-, and S-nucleophiles has also been investigated. researchgate.net
Table 1: Synthesis of Halogenated Oxazole-4-carboxylate Derivatives
| Starting Material | Reagents | Product(s) | Yield | Reference |
| Ethyl 2-aminooxazole-4-carboxylate | tert-butyl nitrite, copper(II) chloride | Ethyl 2-chlorooxazole-4-carboxylate | 83% | acs.org |
| Ethyl 2-aminooxazole-4-carboxylate | tert-butyl nitrite, copper(II) bromide | Ethyl 2-bromooxazole-4-carboxylate and Ethyl 2,5-dibromooxazole-4-carboxylate | Low yield (mixture) | acs.org |
This table summarizes the synthesis of key halogenated derivatives of oxazole-4-carboxylates.
The introduction of alkyl and aryl groups at the 2-position of the oxazole ring can be achieved through various synthetic methods. Palladium-catalyzed coupling reactions, such as Suzuki, Stille, and Negishi reactions, with ethyl 2-chlorooxazole-4-carboxylate have been successfully used to install a variety of substituents at this position. acs.orgacs.org
For example, Suzuki coupling reactions with the 2-chlorooxazole (B1317313) have been shown to give good yields of the corresponding 2-substituted oxazoles. acs.org A convenient preparative procedure has been developed for the synthesis of 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives. researchgate.net The synthesis of new azo dyes containing 2-alkyl-1,3,4-oxadiazole scaffolds has also been reported, starting from derivatives of aliphatic and aromatic carboxylic acids. nih.gov
The ester group at the 4-position of the oxazole ring can be varied, with methyl and ethyl esters being common examples. The choice of ester can influence the compound's physical and chemical properties. For instance, ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance.
The synthesis of mthis compound can be achieved through the cyclization of α,β-unsaturated carbonyl compounds with a nitrogen source and a methyl carboxylate source. This method typically involves refluxing the starting materials in a polar solvent with a mild base. In comparison, the synthesis of this compound follows a similar principle but utilizes an ethyl carboxylate source.
Table 2: Comparison of Methyl and this compound
| Property | Mthis compound | This compound | Reference |
| Molecular Formula | C7H7NO3 | C8H9NO3 | uni.lu |
| Molecular Weight | 153.14 g/mol | 167.16 g/mol | chemsynthesis.com |
| Hydrolysis Rate | Generally faster | Generally slower |
This table highlights the key differences between the methyl and ethyl esters of 2-vinyloxazole-4-carboxylic acid.
Formyl-substituted oxazoles are important synthetic intermediates. A novel two-step synthesis of oxazole-4-carboxylates from aldehydes has been developed, which utilizes 3-oxazoline-4-carboxylates as intermediates. nih.govacs.org These intermediates can be oxidized to yield the corresponding oxazole-4-carboxylates. nih.govacs.orgorganic-chemistry.org Furthermore, the reaction of 3-oxazoline-4-carboxylates with Grignard reagents provides a facile route to 4-keto-oxazole derivatives. nih.govacs.orgorganic-chemistry.org
The large-scale preparation of 2-methyloxazole-4-carboxaldehyde has been described, highlighting the challenges and solutions for producing this key intermediate. researchgate.net
Comparative Analysis of Electronic and Steric Effects of Substituents
The electronic and steric properties of substituents on the oxazole ring play a crucial role in determining the reactivity and biological activity of the resulting derivatives. For example, in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, the introduction of different polar groups, such as cyano, methoxy (B1213986), and carboxyl groups, into the cyclohexane (B81311) fragment led to variations in their inhibitory activity against certain enzymes. ipbcams.ac.cn Specifically, a compound with a 4-COOH group exhibited improved inhibitory activity compared to those with cyano and methoxy groups. ipbcams.ac.cn
The position of the substituent also matters. For instance, a para-substituted compound showed lower activity than the corresponding meta-substituted compound in one series of 1,2,4-oxadiazole derivatives. ipbcams.ac.cn Conversely, in another series, a compound with a 2-thiophene carboxylic acid moiety showed better activity than its meta-substituted counterpart. ipbcams.ac.cn These findings underscore the intricate interplay of electronic and steric effects in determining the biological properties of these heterocyclic compounds.
Theoretical and Computational Chemistry Studies on Ethyl 2 Vinyloxazole 4 Carboxylate
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Ethyl 2-vinyloxazole-4-carboxylate, DFT can be employed to calculate a variety of electronic properties that govern its stability and reactivity.
Key applications of DFT in the analysis of this compound would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule. This provides crucial information on bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In a study on the closely related mthis compound, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to determine the HOMO and LUMO energies. It was noted that the presence of the vinyl group lowers the LUMO energy to approximately -1.8 eV, which suggests an enhanced electrophilicity at the vinyl group, making it more susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the ester group, indicating their role as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Electronic Properties for an Oxazole Derivative
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides the tools to model the step-by-step mechanism of chemical reactions, including the characterization of short-lived transition states. For this compound, this is particularly useful for understanding its participation in various organic reactions, such as Diels-Alder reactions, Michael additions, and Heck couplings.
The process typically involves:
Identifying Reactants and Products: The starting materials and final products of a proposed reaction are defined.
Locating Transition States: Using specialized algorithms, the high-energy transition state structure that connects reactants and products is located on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is calculated. A lower activation energy implies a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
In studies of related oxazole derivatives, DFT calculations have been used to elucidate reaction mechanisms. For instance, in the synthesis of benzoxazole (B165842) derivatives, computational modeling helped to explain the observed regioselectivity by comparing the energy profiles of different possible reaction pathways. mjcce.org.mk A similar approach for this compound could predict the regioselectivity and stereoselectivity of additions to the vinyl group or reactions at the oxazole ring.
Table 2: Illustrative Calculated Energies for a Hypothetical Reaction Pathway
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., this compound + dienophile) |
| Transition State | +20.5 | Highest energy point along the reaction coordinate |
| Products | -15.2 | Final products of the reaction |
Prediction and Elucidation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). In a study on 5-hydroxyoxazole-4-carboxylic acid derivatives, theoretical ¹³C NMR chemical shifts were compared with experimental data to challenge the proposed structures of natural products. nih.gov For this compound, calculated NMR spectra can aid in the assignment of peaks in the experimental spectra, especially for the closely spaced signals of the vinyl and aromatic protons.
Vibrational Frequencies (IR Spectroscopy): DFT calculations can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. These frequencies correspond to the stretching and bending motions of the chemical bonds. The calculated spectrum can be compared with an experimental IR spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the ester, the C=C stretch of the vinyl group, and the various vibrations of the oxazole ring. Theoretical calculations on other heterocyclic systems have shown good agreement with experimental vibrational frequencies. mjcce.org.mk
Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data
| Parameter | Experimental Value | Calculated Value | Functional Group |
| ¹³C NMR (C=O) | ~165 ppm | ~164.8 ppm | Ester Carbonyl |
| ¹H NMR (vinyl H) | 5.5 - 6.5 ppm | 5.6 - 6.4 ppm | Vinylic Protons |
| IR Freq (C=O) | ~1720 cm⁻¹ | ~1725 cm⁻¹ | Ester Stretch |
| IR Freq (C=C) | ~1640 cm⁻¹ | ~1645 cm⁻¹ | Vinyl Stretch |
Quantum Chemical Characterization of Reactivity Descriptors
Beyond FMO analysis, a range of "conceptual DFT" or "quantum chemical" descriptors can be calculated to provide a more nuanced understanding of a molecule's reactivity. These descriptors are derived from the way the energy of the system changes with respect to the number of electrons.
Some key reactivity descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.
Fukui Functions: These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
These descriptors have been successfully applied to understand the reactivity of various organic molecules, including Michael acceptors. For this compound, calculating these descriptors would allow for a quantitative prediction of its reactivity towards different types of reagents and would help in rationalizing its behavior in chemical reactions.
Table 4: Illustrative Quantum Chemical Reactivity Descriptors
| Descriptor | Definition | Illustrative Value | Interpretation |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 eV | Moderate tendency to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 eV | Moderately resistant to electron cloud deformation. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.66 eV | Indicates a significant electrophilic character. |
Advanced Analytical Methodologies for Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of ethyl 2-vinyloxazole-4-carboxylate. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be established.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the vinyl group protons (appearing as doublets), and a singlet for the proton on the oxazole (B20620) ring.
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule. The spectrum for this compound would display unique resonances for the carboxylate carbon, the carbons of the oxazole ring, the vinyl carbons, and the carbons of the ethyl group. The chemical shift of the carboxylate carbon, for instance, typically appears in the range of δ 160-170 ppm, confirming the presence of the ester functionality.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |
| Oxazole-H | ~8.3 | ~140 |
| Vinyl-CH= | ~6.8 (dd) | ~130 |
| Vinyl=CH₂ (trans) | ~6.0 (d) | ~120 |
| Vinyl=CH₂ (cis) | ~5.7 (d) | |
| Ethyl-OCH₂ | ~4.4 (q) | ~61 |
| Ethyl-CH₃ | ~1.4 (t) | ~14 |
| Carboxylate C=O | - | ~162 |
| Oxazole C-2 | - | ~160 |
| Oxazole C-4 | - | ~135 |
| Oxazole C-5 | - | ~145 |
Note: The data in this table is predicted and may vary from experimentally obtained values.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. acs.org For this compound (C₈H₉NO₃), the theoretical monoisotopic mass is 167.05824 Da.
HRMS analysis of this compound would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions with high accuracy. The experimentally measured m/z value is then compared to the theoretical value calculated for the expected molecular formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | Theoretical m/z |
| [M+H]⁺ | 168.06552 |
| [M+Na]⁺ | 190.04746 |
| [M-H]⁻ | 166.05096 |
| [M+NH₄]⁺ | 185.09206 |
| [M+K]⁺ | 206.02140 |
Note: These values are predicted and serve as a reference for experimental data.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then passed through a column packed with a stationary phase, and a mobile phase is pumped through the column to elute the components. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for the determination of its purity. A high-purity sample will ideally show a single, sharp peak. The purity of similar compounds has been ascertained by HPLC, suggesting its applicability here. researchgate.net
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the column walls or a solid support. A detector at the end of the column measures the quantity of the components as they elute. GC can be used to assess the purity of this compound and to detect the presence of any volatile impurities or residual solvents from the synthesis process.
For both HPLC and GC, the choice of the column, mobile/carrier gas, and detector is optimized to achieve the best separation and sensitivity for the specific compound and potential impurities.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Pathways
The pursuit of more efficient and environmentally friendly methods for synthesizing ethyl 2-vinyloxazole-4-carboxylate is a key area of future research. While traditional methods often rely on multi-step procedures with potentially hazardous reagents, newer approaches focus on green chemistry principles to enhance sustainability.
One promising avenue is the refinement of one-step synthesis protocols. A known method involves the rhodium(II) acetate-catalyzed reaction of diazodicarbonyl compounds with nitriles, which offers a direct route to functionalized 1,3-oxazoles. researchgate.net Future work in this area could focus on replacing noble metal catalysts with more abundant and less toxic alternatives, as well as optimizing reaction conditions to improve yields and reduce waste.
Microwave-assisted organic synthesis (MAOS) presents another sustainable pathway. researchgate.netresearchgate.net This technique can significantly reduce reaction times, improve energy efficiency, and often leads to higher yields compared to conventional heating methods. The application of MAOS to the synthesis of this compound could offer a greener and more scalable production process.
Furthermore, the development of continuous flow chemistry processes for the synthesis of this compound is a significant step towards industrial-scale sustainable production. Flow reactors provide enhanced control over reaction parameters, leading to improved safety, reproducibility, and the potential for catalyst recycling.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalyst Development | Reduced cost and environmental impact. | Exploring earth-abundant metal catalysts or organocatalysts. |
| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency, higher yields. | Optimization of microwave parameters for specific reaction steps. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Design and optimization of flow reactor systems for the synthesis. |
Exploration of New Catalytic Transformations Involving the Vinyloxazole Moiety
The vinyl group of this compound is a key functional handle for a variety of catalytic transformations, enabling the construction of more complex molecular architectures. While its reactivity in Heck coupling reactions is established, future research is set to explore a wider range of catalytic processes. researchgate.netevitachem.comresearchgate.net
One area of significant interest is the use of the vinyloxazole as a dienophile in Diels-Alder reactions . This powerful [4+2] cycloaddition could be employed to construct complex polycyclic systems. acs.org The electron-withdrawing nature of the oxazole (B20620) ring can influence the reactivity and stereoselectivity of the cycloaddition, offering a pathway to novel carbocyclic and heterocyclic scaffolds.
Catalytic hydrogenation of the vinyl group represents another important transformation. This reaction would provide access to the corresponding ethyl 2-ethyloxazole-4-carboxylate, a saturated analogue that may exhibit different physical and biological properties. Research in this area would focus on developing selective catalysts that can reduce the vinyl group without affecting the oxazole ring or the ester functionality.
Furthermore, organocatalysis offers a metal-free approach to transforming the vinyloxazole moiety. Chiral organocatalysts could be employed to achieve enantioselective additions to the vinyl group, leading to the synthesis of valuable chiral building blocks.
| Catalytic Transformation | Potential Products/Applications | Research Focus |
| Diels-Alder Reaction | Polycyclic compounds, complex natural product synthesis. | Investigating diene scope, stereoselectivity, and Lewis acid catalysis. |
| Catalytic Hydrogenation | Saturated oxazole derivatives with potentially altered properties. | Development of selective and efficient hydrogenation catalysts. |
| Organocatalysis | Chiral building blocks for asymmetric synthesis. | Design of novel organocatalysts for enantioselective transformations. |
Investigation of Advanced Material Applications Beyond Polymer Precursors
While the vinyl group makes this compound a potential monomer for polymerization, its application in advanced materials extends beyond simple polymers. The unique electronic and structural features of the oxazole ring suggest its utility in the development of functional materials with tailored properties.
One emerging area is the development of conductive polymers . While research has explored oxadiazole-based polymers for proton conductivity, the incorporation of the structurally similar oxazole moiety from this compound could lead to new conductive materials. rsc.orgnih.gov The π-conjugated system of the oxazole ring, when incorporated into a polymer backbone, could facilitate charge transport.
The development of photoresponsive materials is another exciting prospect. The vinyloxazole moiety, when appropriately functionalized, could act as a photoswitch, changing its properties upon exposure to light. nih.govencyclopedia.pub This could enable the creation of "smart" materials for applications in optical data storage, light-controlled drug delivery, and photo-actuators.
| Material Application | Potential Functionality | Research Direction |
| Conductive Materials | Proton or electron conductivity. | Synthesis and characterization of polymers containing the vinyloxazole unit. |
| Photoresponsive Materials | Light-induced changes in structure and properties. | Incorporation of photoswitchable groups and study of photochromic behavior. |
| Smart Materials | Stimuli-responsive behavior for sensing and actuation. | Design of materials that respond to light, pH, or other stimuli. |
Bio-orthogonal Chemistry and Bioconjugation Strategies
The reactivity of the vinyloxazole moiety also opens up possibilities in the fields of bio-orthogonal chemistry and bioconjugation. These strategies involve chemical reactions that can occur in living systems without interfering with native biological processes.
The vinyl group could potentially participate in "click chemistry" type reactions, such as thiol-ene or azide-alkyne cycloadditions, for the labeling and tracking of biomolecules. organic-chemistry.orgwikipedia.orgsigmaaldrich.comnih.govyoutube.com Although not a traditional click chemistry handle, its reactivity could be harnessed for specific bioconjugation applications.
Furthermore, oxazole derivatives are being investigated as fluorescent probes for bioimaging . nih.govrsc.orgrsc.orgnih.gov The inherent fluorescence of some oxazole-containing compounds, coupled with the ability to attach targeting moieties via the vinyl or ester groups of this compound, could lead to the development of novel probes for visualizing specific cellular components or processes.
The vinyl group could also serve as a handle for attaching the molecule to proteins or other biomolecules, creating bioconjugates with specific functions. This could involve Michael addition reactions with nucleophilic residues on proteins.
| Application Area | Strategy | Research Focus |
| Click Chemistry | Thiol-ene or other bio-orthogonal reactions. | Exploring the reactivity of the vinyl group under biological conditions. |
| Bioimaging | Development of fluorescent probes. | Synthesis of fluorescent vinyloxazole derivatives and their evaluation in cellular imaging. |
| Bioconjugation | Covalent attachment to biomolecules. | Investigating the reaction of the vinyloxazole with specific amino acid residues. |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-vinyloxazole-4-carboxylate, and how can regioselectivity be controlled?
The synthesis of substituted oxazoles, including vinyl derivatives, often employs halogenation and palladium-catalyzed coupling reactions. For example, ethyl 2-chlorooxazole-4-carboxylate can undergo Suzuki-Miyaura cross-coupling with vinyl boronic acids to introduce the vinyl group. Key factors include solvent choice (e.g., THF or DMF), catalyst loading (e.g., Pd(PPh₃)₄), and reaction temperature (60–100°C). Regioselectivity is controlled by steric and electronic effects of substituents on the oxazole ring .
Example Reaction Conditions
| Reagent | Role | Typical Concentration |
|---|---|---|
| Pd(PPh₃)₄ | Catalyst | 5–10 mol% |
| Vinyl boronic acid | Coupling partner | 1.2–1.5 equiv |
| K₂CO₃ | Base | 2.0 equiv |
Q. How should this compound be handled and stored to ensure stability?
Store the compound in a tightly sealed container under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture, heat, and ignition sources. Electrostatic discharge must be mitigated using grounded equipment. Personal protective equipment (PPE), including nitrile gloves and flame-retardant lab coats, is mandatory during handling .
Q. What spectroscopic methods are most effective for characterizing this compound?
Use 1H/13C NMR to confirm vinyl group integration (δ 5.0–6.5 ppm for protons) and ester carbonyl signals (δ 160–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl stretches (~1700 cm⁻¹) and vinyl C=C bonds (~1640 cm⁻¹). For crystalline samples, X-ray diffraction (XRD) with SHELXL software refines structural parameters .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Analyze Fukui functions to identify electrophilic/nucleophilic sites on the oxazole ring. For example, the vinyl group’s LUMO energy determines its participation as a dienophile .
Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?
Discrepancies between XRD bond lengths and NMR-derived NOE interactions may arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility. Cross-validate with molecular dynamics simulations (e.g., AMBER) to reconcile static crystal structures with solution-phase behavior .
Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?
Hydrolytic degradation of the ester moiety is prevalent under acidic/basic conditions. Use HPLC-MS to identify degradation products (e.g., 2-vinyloxazole-4-carboxylic acid). Stabilization strategies include lyophilization or formulation with antioxidants (e.g., BHT). Kinetic studies under ICH Q1A guidelines (25°C/60% RH) quantify degradation rates .
Q. What role does the oxazole ring’s electronic structure play in its biological activity?
The oxazole ring’s electron-deficient nature enhances π-π stacking with protein targets. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) assays correlate substituent effects (e.g., vinyl vs. methyl) with binding affinity to enzymes like COX-2. Substituent Hammett constants (σ) quantify electronic contributions .
Q. How can reaction scalability be optimized while minimizing byproducts?
Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, stoichiometry). For palladium-catalyzed couplings, reduce catalyst leaching via immobilized systems (e.g., Pd on carbon). In situ FT-IR monitors reaction progress, while continuous flow reactors improve heat/mass transfer for >90% yield .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity in multi-step syntheses?
Q. How can in vitro toxicity assays be designed for oxazole derivatives?
Use Ames tests (TA98 strain) to assess mutagenicity and MTT assays (HEK293 cells) for cytotoxicity. Dose-response curves (IC₅₀) and computational toxicology (e.g., ProTox-II) prioritize compounds for further study. Always adhere to OECD Guidelines 423 for acute oral toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
